molecular formula C12H16N4O B1491733 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine CAS No. 1525666-86-7

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine

Cat. No. B1491733
CAS RN: 1525666-86-7
M. Wt: 232.28 g/mol
InChI Key: RFBKCNVBSNRRSZ-UHFFFAOYSA-N
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Description

“1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine” is a chemical compound that contains a piperazine ring attached to a pyrazole ring which is further attached to a furan ring . The exact properties and applications of this specific compound are not widely documented in the literature.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions. Attached to one of the nitrogen atoms of the piperazine ring is a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The pyrazole ring is further substituted at the 3-position with a furan ring, which is a five-membered ring containing four carbon atoms and an oxygen atom .

Scientific Research Applications

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine has been studied for its potential applications in scientific research. It has been found to possess antibacterial, antifungal, and antiviral properties, and has been studied for its potential in the development of new drugs. This compound has also been studied for its potential in the treatment of cancer, and for its ability to modulate the activity of certain proteins. In addition, this compound has been studied for its potential in the development of new materials, such as polymers and nanomaterials.

Advantages and Limitations for Lab Experiments

The use of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively stable, and can be stored for extended periods of time without significant degradation. Additionally, this compound is relatively easy to synthesize and isolate, and can be prepared in large quantities. However, one limitation is that this compound is relatively expensive, and may not be suitable for use in large-scale experiments.

Future Directions

There are a number of potential future directions for the study of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine. One potential direction is to further investigate the mechanism of action of this compound, and to identify new targets for its action. Additionally, further research could be conducted to investigate the potential applications of this compound in the development of new drugs, materials, and other products. Furthermore, further research could be conducted to investigate the potential therapeutic effects of this compound, and to identify new therapeutic uses for the compound. Finally, further research could be conducted to investigate the potential toxicity of this compound, and to identify any potential adverse effects associated with its use.

properties

IUPAC Name

1-[[5-(furan-2-yl)-1H-pyrazol-4-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-11(17-7-1)12-10(8-14-15-12)9-16-5-3-13-4-6-16/h1-2,7-8,13H,3-6,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBKCNVBSNRRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(NN=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine
Reactant of Route 2
1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine
Reactant of Route 3
1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine
Reactant of Route 4
1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine
Reactant of Route 5
1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine
Reactant of Route 6
1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine

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